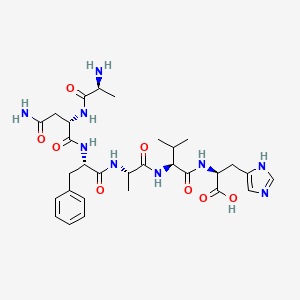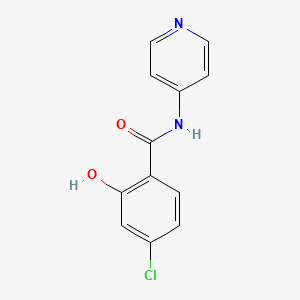![molecular formula C10H11N3 B14221858 Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- CAS No. 825614-26-4](/img/structure/B14221858.png)
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- typically involves the reaction of 2-chloromethylpyridine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
Pyridine, 2-(1H-pyrazol-1-ylmethyl)-: Similar structure but lacks the methyl group on the pyrazole ring.
Pyridine, 2-(1H-imidazol-1-ylmethyl)-: Contains an imidazole ring instead of a pyrazole ring.
Pyridine, 2-(1H-triazol-1-ylmethyl)-: Features a triazole ring in place of the pyrazole ring.
Uniqueness
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule compared to its analogs .
属性
CAS 编号 |
825614-26-4 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-[(3-methylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3/c1-9-5-7-13(12-9)8-10-4-2-3-6-11-10/h2-7H,8H2,1H3 |
InChI 键 |
VPTBCHDEQCYXCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
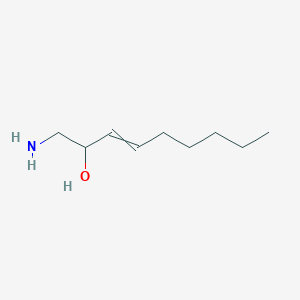
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
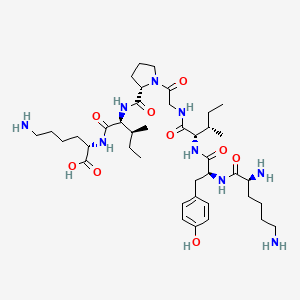
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
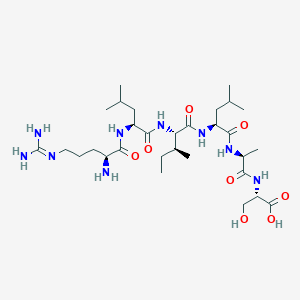
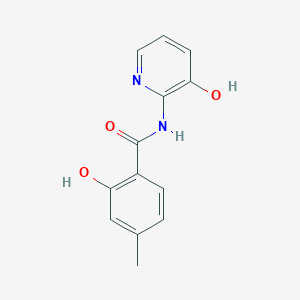

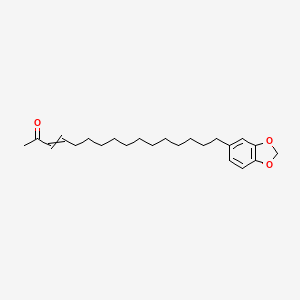
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
